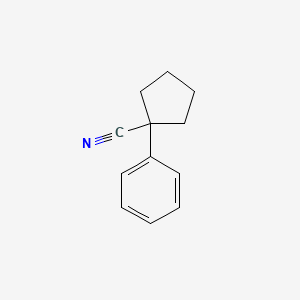

1-Phenylcyclopentanecarbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18928. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylcyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXMFFGTPGAGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227812 | |

| Record name | 1-Phenylcyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-57-6 | |

| Record name | 1-Phenylcyclopentanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylcyclopentanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylcyclopentanecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylcyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYLCYCLOPENTANECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4L4UA4Y3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylcyclopentanecarbonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclopentanecarbonitrile is a versatile bifunctional molecule featuring a cyclopentane ring, a phenyl group, and a nitrile moiety. Its unique structural characteristics make it a valuable building block in organic synthesis, particularly as an intermediate in the preparation of various pharmaceuticals and fine chemicals.[1] The presence of the reactive nitrile group and the aromatic phenyl ring allows for a wide range of chemical transformations, making it a key precursor for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

This compound consists of a five-membered cyclopentane ring where one carbon atom is substituted with both a phenyl group and a nitrile group. This quaternary carbon is a key structural feature, influencing the molecule's reactivity and stereochemistry.

Structure:

-

IUPAC Name: 1-phenylcyclopentane-1-carbonitrile[2]

-

CAS Number: 77-57-6[2]

-

Molecular Formula: C₁₂H₁₃N[2]

-

Canonical SMILES: C1CCC(C1)(C#N)C2=CC=CC=C2

-

InChI: InChI=1S/C12H13N/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 171.24 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 108°C at 0.8 mmHg | [1] |

| Density | 1.03 g/cm³ | |

| Solubility | Insoluble in water; Soluble in organic solvents. | [1] |

| Refractive Index | 1.533 |

Experimental Protocols

Synthesis of this compound

The most common laboratory synthesis of this compound involves the alkylation of phenylacetonitrile with 1,4-dibromobutane in the presence of a strong base.[3]

Reaction: Phenylacetonitrile + 1,4-Dibromobutane → this compound

Materials:

-

Phenylacetonitrile

-

1,4-Dibromobutane

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (or other suitable organic solvent)

-

Water

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of phenylacetonitrile in DMSO, add a concentrated aqueous solution of sodium hydroxide dropwise with stirring.

-

After the initial reaction, slowly add 1,4-dibromobutane to the mixture.

-

Heat the reaction mixture and maintain it at a temperature that allows for a steady reaction rate, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Analysis: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the cyclopentane ring. The aromatic protons will typically appear as multiplets in the downfield region (around 7.2-7.5 ppm). The cyclopentyl protons will appear as multiplets in the upfield region.

-

¹³C NMR Analysis: The carbon NMR spectrum will show distinct signals for the nitrile carbon, the quaternary carbon, the aromatic carbons, and the aliphatic carbons of the cyclopentane ring.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: A neat sample of the liquid can be analyzed by placing a drop between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:

-

C≡N stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Peaks below 3000 cm⁻¹.

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection or after separation by gas chromatography (GC-MS).

-

Analysis: Electron ionization (EI) mass spectrometry will result in the formation of a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 171). The fragmentation pattern will provide further structural information. Common fragmentation pathways may involve the loss of the nitrile group or cleavage of the cyclopentane ring.

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is primarily centered around its two main functional groups: the nitrile group and the phenyl group.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can undergo a variety of transformations:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 1-phenylcyclopentanecarboxylic acid.

-

Reduction: The nitrile can be reduced to a primary amine, 1-(aminomethyl)-1-phenylcyclopentane, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Reactions of the Phenyl Group

The phenyl group can undergo electrophilic aromatic substitution reactions, although the reaction conditions need to be carefully controlled to avoid side reactions involving the nitrile group.

Visualizations

Logical Workflow for Synthesis and Analysis

Caption: Workflow for the synthesis and analysis of this compound.

Key Chemical Transformations

Caption: Key chemical transformations of this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its well-defined chemical properties and the reactivity of its nitrile and phenyl functional groups provide a platform for the creation of a diverse range of more complex molecules. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists in the fields of chemistry and drug development to effectively utilize this compound in their synthetic endeavors. A thorough understanding of its structure and reactivity is crucial for its successful application in the development of novel chemical entities.

References

An In-depth Technical Guide to 1-Phenylcyclopentanecarbonitrile (CAS 77-57-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenylcyclopentanecarbonitrile (PCC), a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and safety information. Furthermore, it explores the pharmacological context of PCC by examining the mechanism of action of Pentoxyverine, a prominent antitussive agent synthesized from this intermediate.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid under standard conditions.[1][2] It is characterized by a cyclopentane ring substituted with both a phenyl group and a nitrile functional group.[1] This compound is insoluble in water but soluble in common organic solvents like ethanol and ether.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 77-57-6 | [1][][4] |

| Molecular Formula | C₁₂H₁₃N | [1][][4] |

| Molecular Weight | 171.24 g/mol | [][5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 274.4 °C at 760 mmHg | [2] |

| 135-140 °C at 10 mmHg | [] | |

| Density | 1.03 - 1.04 g/cm³ | [2][] |

| Refractive Index | 1.5325-1.5345 | [] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1][2] |

| Flash Point | 113.5 °C | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks/Signals | Reference(s) |

| ¹H NMR | Data available, specific shifts depend on solvent and instrument. | [1] |

| IR (Infrared) | ~2240 cm⁻¹ (C≡N stretch), ~3060, 3030 cm⁻¹ (aromatic C-H stretch), ~2960, 2870 cm⁻¹ (aliphatic C-H stretch), ~1600, 1495, 1450 cm⁻¹ (aromatic C=C stretch) | [1] |

| Mass Spec (MS) | Molecular Ion (M⁺) at m/z 171. Key fragments at m/z 129, 130. | [1][2] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the alkylation of phenylacetonitrile with 1,4-dibromobutane under phase-transfer catalysis conditions.

Materials:

-

Phenylacetonitrile (Benzyl cyanide)

-

1,4-Dibromobutane

-

50% (w/v) Aqueous Sodium Hydroxide

-

Benzyltriethylammonium chloride (Phase-transfer catalyst)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Deionized water

Equipment:

-

100 mL two-necked, round-bottomed flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Column chromatography setup

Procedure:

-

To the two-necked, round-bottomed flask, add benzyltriethylammonium chloride (0.025 equivalents) and 50% aqueous sodium hydroxide.

-

With vigorous stirring, add phenylacetonitrile (1.0 equivalent) to the flask.

-

Add 1,4-dibromobutane (1.2 equivalents) portion-wise to the reaction mixture.

-

Attach the reflux condenser and heat the mixture to an internal temperature of 65 °C for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Add deionized water to the flask and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel to yield this compound as a pale yellow oil.

Biological Context: Precursor to Pentoxyverine

This compound serves as a crucial starting material for the synthesis of various pharmaceutical compounds. A notable example is its use in the production of Pentoxyverine (also known as Carbetapentane), a non-opioid antitussive medication.[6][7] The nitrile group of PCC can be hydrolyzed to a carboxylic acid, which is then esterified to produce Pentoxyverine.

Mechanism of Action of Pentoxyverine

Pentoxyverine exerts its cough-suppressing effects through a dual mechanism of action primarily within the central nervous system.[1][6] It functions as both a sigma-1 (σ₁) receptor agonist and a muscarinic M₁ receptor antagonist.[1][6]

-

Sigma-1 (σ₁) Receptor Agonism: As an agonist, Pentoxyverine binds to and stimulates σ₁ receptors located in the cough center of the brainstem.[1] The activation of these receptors is thought to increase the threshold for the cough reflex, thereby reducing the urge to cough.[1]

-

Muscarinic M₁ Receptor Antagonism: By acting as an antagonist at M₁ receptors, Pentoxyverine exhibits anticholinergic properties.[1][6] This action may contribute to its antitussive effect by reducing secretions in the respiratory tract and producing a mild bronchodilatory effect.[1][4]

Unlike opioid-based cough suppressants, Pentoxyverine does not have a significant respiratory depressant effect and has a low potential for addiction.[1]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for the two primary mechanisms of action of Pentoxyverine.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[] It is also known to cause skin and eye irritation.[]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or under a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the antitussive drug Pentoxyverine. A thorough understanding of its properties, synthesis, and the biological activities of its derivatives is crucial for researchers and professionals in the field of drug discovery and development. The provided data and protocols in this guide serve as a comprehensive resource for the effective and safe utilization of this compound in a laboratory setting.

References

- 1. altmeyers.org [altmeyers.org]

- 2. Pentoxyverin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. What is the mechanism of Pentoxyverine Citrate? [synapse.patsnap.com]

- 5. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pentoxyverine - Wikipedia [en.wikipedia.org]

- 7. What is Pentoxyverine Citrate used for? [synapse.patsnap.com]

An In-depth Technical Guide to the Spectroscopic Data of 1-Phenylcyclopentanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Phenylcyclopentanecarbonitrile (CAS No. 77-57-6). The information presented herein has been compiled from publicly available spectral databases and is intended to assist researchers in the identification, characterization, and quality control of this compound. This document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the quantitative findings in clearly structured tables.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.5 - 7.2 | m | - | Aromatic protons (5H) |

| 2.5 - 2.3 | m | - | Cyclopentyl protons (4H) |

| 2.1 - 1.8 | m | - | Cyclopentyl protons (4H) |

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ) ppm | Assignment |

| 141.4 | Quaternary aromatic carbon |

| 128.8 | Aromatic CH |

| 127.6 | Aromatic CH |

| 125.6 | Aromatic CH |

| 123.0 | Nitrile carbon (C≡N) |

| 48.0 | Quaternary cyclopentyl carbon |

| 37.5 | Cyclopentyl CH₂ |

| 24.0 | Cyclopentyl CH₂ |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3061 | Weak | Aromatic C-H stretch |

| 2965 | Medium | Aliphatic C-H stretch |

| 2876 | Medium | Aliphatic C-H stretch |

| 2236 | Strong | C≡N stretch |

| 1601, 1495, 1449 | Medium | Aromatic C=C stretch |

| 762, 698 | Strong | Aromatic C-H bend (out-of-plane) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 171 | 40 | [M]⁺ (Molecular Ion) |

| 142 | 20 | [M - HCN]⁺ |

| 129 | 100 | [M - C₂H₄N]⁺ |

| 115 | 35 | [C₉H₇]⁺ |

| 103 | 15 | [C₈H₇]⁺ |

| 91 | 25 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 15 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were likely acquired on a spectrometer such as a Varian A-60.[1] For a typical analysis, the sample of this compound would be dissolved in an appropriate deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

For ¹H NMR , the data would be acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay to allow for full magnetization recovery between pulses, and a spectral width that encompasses all proton resonances.

For ¹³C NMR , a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The FTIR spectrum was obtained from a neat sample using a capillary cell.[1] In this method, a drop of the liquid this compound is placed between two infrared-transparent salt plates (e.g., NaCl or KBr) to create a thin liquid film. The assembled cell is then placed in the spectrometer's sample compartment. A background spectrum of the empty cell or clean salt plates is first recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide, as well as any absorptions from the plates themselves. The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum was likely obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI). The sample would be injected into the GC, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer's ion source. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to the Physical Properties of 1-Phenylcyclopentanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1-Phenylcyclopentanecarbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document presents quantitative data in a structured format, outlines a common synthetic methodology, and provides a visual representation of the synthesis workflow.

Core Physical Properties

This compound (CAS No. 77-57-6) is a colorless to pale yellow liquid.[1][2][3] It is characterized by its insolubility in water but is soluble in organic solvents like ethanol and acetone.[1][3] The key physical parameters of this compound are summarized in the table below, providing a consolidated reference for laboratory and development applications.

| Physical Property | Value | Conditions |

| Boiling Point | 274.4 °C | at 760 mmHg[1] |

| 227-229 °C | Not specified[1] | |

| 135-140 °C | at 10 mmHg (1.33 kPa)[2][4][5][6][7] | |

| 411.7 K (138.55 °C) | at 0.013 bar[8] | |

| Density | 1.04 g/cm³ | Not specified[1] |

| 1.03 g/cm³ | Not specified[2][4][5][6][7] |

Synthetic Pathway Overview

A prevalent method for the synthesis of this compound involves a cyclization reaction. This process utilizes phenylacetonitrile (also known as benzyl cyanide) and 1,4-dibromobutane as the primary reactants. The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide, and may be facilitated by a phase transfer catalyst.

Experimental Protocol: Cyclization Reaction

A general procedure for the synthesis of 1-phenyl-1-cyanocyclopentane is as follows:

-

Reaction Setup : Phenylacetonitrile is introduced into a suitable reaction vessel.

-

Base Addition : Sodium hydroxide is added to the reaction mixture while stirring.

-

Heating : The mixture is heated to a temperature of 50-55 °C and maintained for approximately 2 hours.

-

Addition of Alkylating Agent : 1,4-dibromobutane is then slowly added to the reaction mixture.

-

Exothermic Reaction : The addition of 1,4-dibromobutane typically causes the temperature to rise to 85-90 °C. This temperature is maintained for about 4 hours.

-

Workup : After the reaction is complete, water is added to the mixture, leading to the separation of layers.

-

Purification : The organic layer containing the product is separated and purified by distillation under reduced pressure to yield 1-phenyl-1-cyanocyclopentane.[4]

The following diagram illustrates the workflow of this synthetic process.

Caption: Synthesis workflow for this compound.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 77-57-6: this compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. 1-Phenyl-1-cyclopentanecarbonitrile CAS#: 77-57-6 [m.chemicalbook.com]

- 7. 77-57-6 | CAS DataBase [m.chemicalbook.com]

- 8. 1-Phenylcyclopentanenitrile [webbook.nist.gov]

Solubility of 1-Phenylcyclopentanecarbonitrile in organic solvents

An In-depth Technical Guide on the Solubility of 1-Phenylcyclopentanecarbonitrile in Organic Solvents

Disclaimer: As of late 2025, a comprehensive literature search reveals a notable absence of specific, publicly available quantitative solubility data for this compound across a wide range of organic solvents. This guide has been developed to serve as a robust resource for researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, providing a predicted solubility profile based on established chemical principles, and outlining a detailed experimental protocol for its quantitative determination.

Introduction

This compound (CAS No. 77-57-6) is an organic compound featuring a nitrile group and a phenyl group attached to a cyclopentane ring.[1] It serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] An understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, designing effective purification strategies (such as crystallization and chromatography), and developing formulations.

This technical guide offers a predictive framework for the solubility of this compound based on its molecular structure and the principle of "like dissolves like."[3] Furthermore, it provides a detailed, generalized experimental protocol for the precise quantitative determination of its solubility.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical characteristics. This compound is a clear, colorless to light yellow liquid.[1][4] It is reported to be insoluble in water but readily dissolves in common organic solvents.[1][4][5] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 77-57-6 | [1][2] |

| Molecular Formula | C₁₂H₁₃N | [2] |

| Molecular Weight | 171.24 g/mol | [2] |

| Appearance | Clear, colorless to pale yellow liquid | [1][4] |

| Density | ~1.03 g/cm³ | [1][4] |

| Boiling Point | 135-140 °C (at 10 mmHg) | [1][4] |

| Refractive Index | 1.5325 - 1.5345 | [1][4] |

| Water Solubility | Insoluble | [2][4][5] |

Predicted Solubility Profile

The solubility of this compound can be predicted by analyzing its molecular structure. The molecule possesses two distinct regions:

-

A polar region: The nitrile group (-C≡N) is highly polar due to the large electronegativity difference between carbon and nitrogen, creating a significant dipole moment.[6]

This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent, governed by the "like dissolves like" principle.[3] Organic compounds tend to dissolve well in solvents that have similar properties and can form similar intermolecular forces.[8]

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Dielectric Constant (Polarity) | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low (~2) | Medium to High | The large nonpolar part of the solute will interact favorably with nonpolar solvents via van der Waals forces. Toluene may offer slightly better solubility than hexane due to potential pi-pi stacking interactions with the phenyl ring. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF) | Medium (~7-37) | High | These solvents possess a significant dipole moment that can interact favorably with the polar nitrile group. Their organic nature also accommodates the nonpolar hydrocarbon portion of the molecule, leading to strong overall solvation. Acetonitrile, being a nitrile itself, is expected to be an excellent solvent.[9] |

| Polar Protic | Methanol, Ethanol | High (~25-33) | Medium | These solvents are highly polar and capable of hydrogen bonding. While they can interact with the lone pair of electrons on the nitrile's nitrogen, they cannot hydrogen-bond as effectively as with other protic solutes. The nonpolar bulk of the molecule may limit miscibility compared to polar aprotic solvents. |

Logical Framework for Solvent Selection

Choosing an appropriate solvent is a critical step in chemical research and development. The decision depends on the intended application, such as chemical synthesis, purification, or analysis. The following diagram outlines a logical workflow for solvent selection for this compound.

Caption: Logical workflow for selecting a suitable organic solvent.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is required. The isothermal saturation method, followed by quantitative analysis, is a reliable approach.[10] Given that this compound is a liquid, this protocol is adapted to determine its miscibility or saturation concentration in a given solvent.

Objective: To determine the solubility of this compound in a specific organic solvent at a constant temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Centrifuge (optional, for enhancing phase separation)

-

Quantitative analysis instrument (e.g., Gas Chromatograph with FID or High-Performance Liquid Chromatograph with UV detector)

Methodology:

Part 1: Preparation of Saturated Solution

-

Sample Preparation: Add an excess amount of this compound to a vial containing a precisely known volume or mass of the chosen organic solvent. "Excess" means adding enough solute so that a separate, undissolved phase of the solute is clearly visible after equilibration.

-

Equilibration: Tightly seal the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 12-24 hours to allow for complete phase separation. If separation is slow, the vial may be centrifuged. Two distinct liquid layers should be visible: the bottom layer being the solvent saturated with the solute, and the top layer being the excess solute (or vice versa, depending on densities).

Part 2: Quantitative Analysis 4. Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. Analyze these standards using an appropriate chromatographic method (GC or HPLC) to generate a calibration curve of instrument response versus concentration. 5. Sampling: Carefully withdraw a precise aliquot from the clear, saturated solvent phase, taking extreme care not to disturb the undissolved solute layer. 6. Dilution: Accurately dilute the collected aliquot with the solvent to a concentration that falls within the linear range of the previously established calibration curve. Record the dilution factor. 7. Analysis: Inject the diluted sample into the chromatograph and record the instrument response. 8. Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the concentration of the saturated solution. This final value represents the solubility of this compound in the solvent at the specified temperature, typically expressed in g/L, mg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram provides a visual summary of the experimental protocol for determining solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative experimental data for the solubility of this compound is not widely published, a strong predictive understanding can be derived from its molecular structure. Its amphiphilic nature, with a polar nitrile group and a significant nonpolar hydrocarbon body, suggests high solubility in polar aprotic solvents, moderate to high solubility in nonpolar solvents, and moderate solubility in polar protic solvents. For researchers and drug development professionals requiring precise data, the detailed isothermal saturation and chromatographic analysis protocol provided in this guide offers a reliable methodology for its determination.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. Khan Academy [khanacademy.org]

- 4. 1-Phenyl-1-cyclopentanecarbonitrile CAS#: 77-57-6 [m.chemicalbook.com]

- 5. 1-Phenyl-1-cyclopentanecarbonitrile | 77-57-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

Reactivity of the Nitrile Group in 1-Phenylcyclopentanecarbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the nitrile group in 1-Phenylcyclopentanecarbonitrile. The document extrapolates from the well-established chemistry of the nitrile functional group to detail its behavior under various reaction conditions.[1][2] This guide covers key reactions such as hydrolysis, reduction, and addition of organometallic reagents, offering a foundational understanding for researchers exploring the synthetic utility of this molecule. The versatility of the nitrile group makes this compound a valuable building block in organic synthesis and medicinal chemistry.[3][4]

Introduction to this compound

This compound is an organic compound featuring a cyclopentane ring substituted with both a phenyl group and a nitrile functional group at the same carbon atom.[4][5] Its chemical structure imparts unique reactivity, primarily centered around the versatile nitrile (-C≡N) group.[3] This functional group is characterized by a carbon-nitrogen triple bond, where the carbon atom is electrophilic due to the high electronegativity of nitrogen.[1][2] This inherent electrophilicity makes it susceptible to attack by a wide range of nucleophiles, forming the basis for its diverse chemical transformations.[1][2] The strategic location of the nitrile group, adjacent to a quaternary carbon bearing a phenyl ring, also influences its reactivity.

Key Properties of this compound:

| Property | Value |

| CAS Number | 77-57-6[5][6] |

| Molecular Formula | C₁₂H₁₃N[5][6] |

| Molecular Weight | 171.24 g/mol [5] |

| Appearance | Colorless to pale yellow liquid[3] |

| Boiling Point | 135-140 °C at 10 mmHg[3] |

| Density | ~1.03 g/cm³[3] |

Core Reactivity of the Nitrile Group

The chemical behavior of this compound is dominated by the reactions of the nitrile group. The primary transformations include hydrolysis to carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones.

Hydrolysis to Carboxylic Acid

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield 1-Phenylcyclopentanecarboxylic acid.[3][7] This reaction proceeds through an amide intermediate.[1][8]

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and heat, the nitrile is protonated, which increases its electrophilicity and facilitates the nucleophilic attack of water.[2][9]

-

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH) and heat, the hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. The resulting carboxylate salt is then protonated in an acidic workup to afford the carboxylic acid.[8][9]

A known application of this reaction is the synthesis of 1-Phenylcyclopentanecarboxylic acid, which serves as a precursor for the solid-phase synthesis of isoxazole and isoxazoline derivatives.[10]

// Reactant Reactant [label="this compound"];

// Intermediate Intermediate [label="Amide Intermediate"];

// Product Product [label="1-Phenylcyclopentanecarboxylic Acid"];

// Conditions Acid [label="H₃O⁺, Δ", fontcolor="#EA4335"]; Base [label="1. OH⁻, H₂O, Δ\n2. H₃O⁺", fontcolor="#4285F4"];

// Arrows Reactant -> Intermediate [label="[H₂O]", fontcolor="#34A853"]; Intermediate -> Product [label="[H₂O]", fontcolor="#34A853"];

// Invisible nodes for labels {rank=same; Reactant; Acid;} {rank=same; Intermediate; Base;}

// Edges to labels edge [style=invis]; Reactant -> Acid; Intermediate -> Base; } caption: "General pathway for the hydrolysis of this compound."

Reduction to Primary Amine

The nitrile group can be reduced to a primary amine, 1-(aminomethyl)-1-phenylcyclopentane. This is a fundamental transformation for introducing a primary amine functionality.[3] Common methods for this reduction include:

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines.[2][11][12] The reaction involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile.[2]

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium.[11][13] This is often considered a more economical and environmentally benign method for large-scale synthesis.[13][14]

The resulting primary amine is a valuable intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[15]

// Reactant Reactant [label="this compound"];

// Intermediate Intermediate [label="Imine Intermediate"];

// Product Product [label="1-(Aminomethyl)-1-phenylcyclopentane"];

// Reagents Reagent1 [label="1. LiAlH₄, Ether\n2. H₂O", fontcolor="#EA4335"]; Reagent2 [label="H₂, Metal Catalyst (Ni, Pd, Pt)", fontcolor="#4285F4"];

// Arrows Reactant -> Intermediate [label="[H⁻] or H₂/Catalyst"]; Intermediate -> Product [label="[H⁻] or H₂/Catalyst"];

// Invisible nodes for labels {rank=same; Reactant; Reagent1;} {rank=same; Intermediate; Reagent2;}

// Edges to labels edge [style=invis]; Reactant -> Reagent1; Intermediate -> Reagent2; } caption: "General pathways for the reduction of this compound."

Reaction with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX), can add to the nitrile group to form ketones after an aqueous workup.[2][8] The carbon atom of the Grignard reagent is strongly nucleophilic and attacks the electrophilic carbon of the nitrile.[16] This initially forms an imine anion, which is then hydrolyzed during the workup to yield a ketone.[8][17] This reaction is a powerful tool for carbon-carbon bond formation.[18]

// Reactant Reactant [label="this compound"];

// Reagents Grignard [label="R-MgX, Ether", fontcolor="#4285F4"]; Workup [label="H₃O⁺", fontcolor="#EA4335"];

// Intermediates Imine_Anion [label="Imine Anion Intermediate"]; Ketone [label="Ketone Product"];

// Arrows Reactant -> Imine_Anion [label="+ R-MgX"]; Imine_Anion -> Ketone [label="+ H₃O⁺"]; } caption: "Reaction of this compound with a Grignard reagent."

Quantitative Data Summary

The following table summarizes representative quantitative data for the reactions of the nitrile group, based on general procedures and specific examples from the literature.

| Reaction | Reagents and Conditions | Product | Yield | Reference |

| Hydrolysis | H₂SO₄, H₂O, reflux | 1-Phenylcyclopentanecarboxylic acid | Good | [7] |

| Reduction | LiAlH₄, anhydrous THF, reflux | 1-(Aminomethyl)-1-phenylcyclopentane | High | [19] |

| Reduction | H₂, Raney Nickel, high pressure/temp | 1-(Aminomethyl)-1-phenylcyclopentane | High | [13] |

Experimental Protocols

Protocol for Hydrolysis to 1-Phenylcyclopentanecarboxylic Acid

This protocol is based on general procedures for the acid-catalyzed hydrolysis of nitriles.[7]

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it over ice.

-

Isolation: The solid carboxylic acid product will precipitate. Collect the solid by vacuum filtration.

-

Purification: Wash the solid with cold water to remove any remaining acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

// Steps start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Combine nitrile, H₂SO₄, and H₂O in a flask."]; reflux [label="Heat the mixture to reflux for several hours."]; monitor [label="Monitor reaction by TLC."]; cool [label="Cool the reaction mixture and pour over ice."]; filter [label="Collect the precipitated solid by vacuum filtration."]; wash [label="Wash the solid with cold water."]; purify [label="Recrystallize the product."]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow start -> setup; setup -> reflux; reflux -> monitor; monitor -> reflux [label="Incomplete"]; monitor -> cool [label="Complete"]; cool -> filter; filter -> wash; wash -> purify; purify -> end; } caption: "Experimental workflow for the hydrolysis of this compound."

Protocol for Reduction to 1-(Aminomethyl)-1-phenylcyclopentane

This protocol is based on a general procedure for the reduction of nitriles using LiAlH₄.[19]

-

Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5-2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the stirred suspension.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.

-

Quenching: After the reaction is complete, cool the flask to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Isolation: A granular precipitate will form. Filter the mixture and wash the solid thoroughly with THF or diethyl ether.

-

Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude amine. The product can be further purified by distillation or chromatography.

// Steps start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Suspend LiAlH₄ in anhydrous THF under N₂."]; cool_add [label="Cool to 0 °C and add nitrile solution dropwise."]; reflux [label="Warm to room temperature, then reflux for several hours."]; monitor [label="Monitor reaction by TLC."]; quench [label="Cool to 0 °C and quench with H₂O and NaOH(aq)."]; filter [label="Filter the mixture and wash the solid."]; dry [label="Combine organic layers and dry over Na₂SO₄."]; purify [label="Remove solvent and purify the amine product."]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow start -> setup; setup -> cool_add; cool_add -> reflux; reflux -> monitor; monitor -> reflux [label="Incomplete"]; monitor -> quench [label="Complete"]; quench -> filter; filter -> dry; dry -> purify; purify -> end; } caption: "Experimental workflow for the LiAlH₄ reduction of this compound."

Applications in Drug Development

The reactivity of the nitrile group in this compound makes it a valuable intermediate in drug discovery and development.[3][20] The ability to transform the nitrile into either a carboxylic acid or a primary amine opens up numerous possibilities for further synthetic modifications.

-

Scaffold for Library Synthesis: The core 1-phenylcyclopentane structure can be elaborated by converting the nitrile into an amine or carboxylic acid, which can then be used in amide coupling reactions, reductive aminations, or other transformations to generate libraries of diverse compounds for biological screening.[19]

-

Bioisosteric Replacement: The rigid cyclopentane ring with a phenyl substituent can act as a bioisostere for other groups, such as a phenyl ring, in drug candidates, potentially improving pharmacokinetic properties like solubility and metabolic stability.[21]

-

Precursor to APIs: The derivatives of this compound, such as 1-Phenylcyclopentanecarboxylic acid, are used in the synthesis of various active pharmaceutical ingredients.[22] For instance, esters of this carboxylic acid with aminoalcohols have been investigated for their antispasmodic and antitussive properties.[7]

Conclusion

This compound is a versatile chemical intermediate whose reactivity is primarily dictated by its nitrile functional group. The facile conversion of the nitrile to a carboxylic acid via hydrolysis or to a primary amine via reduction provides synthetic chemists with two key functionalities for further molecular elaboration. Additionally, the reaction with organometallic reagents allows for the formation of new carbon-carbon bonds. These reliable and well-understood transformations make this compound a valuable building block for the synthesis of complex organic molecules, with significant applications in the pharmaceutical and fine chemical industries.

References

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C12H13N | CID 66168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Phenylcyclopentanenitrile [webbook.nist.gov]

- 7. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]

- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 1-Phenylcyclopentanecarboxylic acid | 77-55-4 [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. leah4sci.com [leah4sci.com]

- 17. youtube.com [youtube.com]

- 18. d.web.umkc.edu [d.web.umkc.edu]

- 19. benchchem.com [benchchem.com]

- 20. nbinno.com [nbinno.com]

- 21. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]

- 22. 1-Phenylcyclopentanecarboxylic acid_TargetMol [targetmol.com]

The Versatile Role of 1-Phenylcyclopentanecarbonitrile in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylcyclopentanecarbonitrile is a key chemical intermediate whose unique structural features—a quaternary carbon center bearing both a phenyl and a nitrile group on a cyclopentane ring—make it a valuable building block in organic synthesis. This technical guide provides an in-depth analysis of the principal mechanisms of action of this compound in several key organic reactions. It serves as a comprehensive resource, detailing the synthesis of the core molecule and its subsequent transformations into valuable carboxylic acid and amine derivatives. This document includes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development, particularly in the fields of medicinal chemistry and materials science.

Introduction

This compound (PCCPN) is a versatile bifunctional molecule that serves as a precursor in the synthesis of a variety of organic compounds.[1][2] Its nitrile group can be readily converted into other functional groups such as carboxylic acids and primary amines, which are ubiquitous in pharmaceuticals and other biologically active molecules.[1] The presence of the phenyl and cyclopentyl groups imparts specific steric and electronic properties to the molecule and its derivatives, making it an attractive scaffold for the design of novel chemical entities. This guide will explore the synthesis of this compound and the mechanisms of its most common and synthetically useful transformations.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the dialkylation of phenylacetonitrile with 1,4-dibromobutane. This reaction proceeds via a nucleophilic substitution mechanism, where the acidic proton alpha to both the phenyl group and the nitrile is abstracted by a base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, displacing the bromide ions from 1,4-dibromobutane in a two-step sequence to form the cyclopentane ring.

Mechanism of Synthesis

The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide, and a phase-transfer catalyst or a polar aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction between the aqueous base and the organic reactants.[3][4]

Step 1: Deprotonation A strong base abstracts the acidic α-hydrogen from phenylacetonitrile, forming a resonance-stabilized carbanion.

Step 2: First Nucleophilic Substitution (SN2) The carbanion attacks one of the electrophilic carbons of 1,4-dibromobutane, displacing a bromide ion.

Step 3: Second Deprotonation The base abstracts the remaining acidic α-hydrogen.

Step 4: Intramolecular Nucleophilic Substitution (SN2) The newly formed carbanion attacks the other electrophilic carbon of the butyl chain in an intramolecular fashion, displacing the second bromide ion and forming the cyclopentane ring.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phenylacetonitrile

-

1,4-Dibromobutane

-

Sodium Hydroxide (50% aqueous solution)

-

Dimethyl Sulfoxide (DMSO)

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, add phenylacetonitrile and DMSO.

-

With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution. An exothermic reaction will occur; maintain the temperature below 40°C using an ice bath.

-

After the addition of the base, continue stirring for 30 minutes at room temperature.

-

Slowly add 1,4-dibromobutane to the reaction mixture.

-

Heat the mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound.

Quantitative Data for Synthesis

| Reactant A | Reactant B | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetonitrile | 1,4-Dibromobutane | NaOH / DMSO | 60-70 | 4-6 | Good | [3] |

| Phenylacetonitrile | 1,4-Dibromobutane | NaOH (aq) / Chloroform / Dq-Br (catalyst) | 70 | 6 | High | [4] |

Key Reactions of this compound

The nitrile functional group of this compound is the primary site of its reactivity, allowing for its conversion into other valuable functional groups. The two most important transformations are hydrolysis to a carboxylic acid and reduction to a primary amine.

Hydrolysis to 1-Phenylcyclopentanecarboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Both methods involve the nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile, followed by a series of proton transfers and tautomerization.

Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. Water then acts as a nucleophile, attacking the carbon and, after a series of proton transfers, forms an amide intermediate. The amide is then further hydrolyzed to the carboxylic acid and an ammonium ion.

In basic hydrolysis, the hydroxide ion, a strong nucleophile, directly attacks the nitrile carbon. A series of proton transfers involving water leads to an amide intermediate, which is then further hydrolyzed under basic conditions to yield a carboxylate salt and ammonia. Acidic workup is required to protonate the carboxylate to the final carboxylic acid.

References

- 1. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

The Synthesis and Utility of 1-Phenylcyclopentanecarbonitrile: A Technical Guide

An In-depth Examination of a Key Pharmaceutical Intermediate

Abstract

1-Phenylcyclopentanecarbonitrile, a versatile bifunctional molecule, holds a significant position as a crucial intermediate in the synthesis of various pharmaceutical compounds. This technical guide provides a comprehensive overview of its discovery and historical context, detailed physicochemical and spectral properties, and a thorough experimental protocol for its synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a consolidated resource for understanding and utilizing this important chemical entity.

Introduction

This compound (PCCP), with the CAS number 77-57-6, is a colorless to pale yellow liquid characterized by a molecular structure that includes a phenyl group and a nitrile moiety attached to the same carbon of a cyclopentane ring.[1][2] This unique arrangement of functional groups imparts a specific reactivity that makes it a valuable precursor in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[3][4] Its primary application lies in its role as a key building block for various drugs, including antitussive agents.[5] The nitrile group can be readily converted into other functional groups such as carboxylic acids or amines, providing a versatile handle for medicinal chemists to elaborate the molecular scaffold.[1]

Discovery and Historical Context

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the historical literature, its synthesis falls under the well-established class of reactions for the formation of nitriles. The general method for preparing nitriles through the reaction of an alkyl halide with a metal cyanide, known as the Kolbe nitrile synthesis, was developed by Hermann Kolbe in the 19th century. This fundamental reaction provided the chemical foundation for the synthesis of a wide array of nitrile-containing compounds.

The specific synthesis of this compound, which involves the alkylation of phenylacetonitrile (benzyl cyanide) with a 1,4-dihaloalkane, is a logical extension of these early principles. Phenylacetonitrile, a key starting material, has been a readily available reagent for over a century. The development of synthetic methodologies utilizing phase-transfer catalysis in the mid-20th century significantly improved the efficiency of such alkylation reactions, making compounds like this compound more accessible for research and industrial applications. Its emergence as a commercially available intermediate is therefore intrinsically linked to the broader advancements in synthetic organic chemistry.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 77-57-6 | [1][2] |

| Molecular Formula | C₁₂H₁₃N | [2] |

| Molecular Weight | 171.24 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 135-140 °C at 10 mmHg | [1] |

| Density | 1.03 g/cm³ | [1] |

| Refractive Index | 1.5325-1.5345 | [1] |

| Solubility | Insoluble in water; soluble in common organic solvents. | [1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to aromatic and aliphatic protons. | [2] |

| ¹³C NMR | Signals for aromatic, aliphatic, and nitrile carbons. | [2] |

| IR Spectroscopy | Characteristic absorption for the nitrile group (C≡N). | [2] |

| Mass Spectrometry | Molecular ion peak consistent with the molecular weight. | [2] |

Experimental Protocols

The following section provides a detailed, contemporary method for the synthesis of this compound, adapted from a procedure published in Organic Syntheses.

Synthesis of this compound

This procedure details the synthesis of this compound from phenylacetonitrile and 1,4-dibromobutane via a phase-transfer catalyzed alkylation.

Reaction Scheme:

Materials and Equipment:

-

Phenylacetonitrile

-

1,4-Dibromobutane

-

Sodium hydroxide (50% aqueous solution)

-

Benzyltriethylammonium chloride (or other suitable phase-transfer catalyst)

-

Diethyl ether

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine phenylacetonitrile, 1,4-dibromobutane, and benzyltriethylammonium chloride.

-

Addition of Base: With vigorous stirring, add the 50% aqueous sodium hydroxide solution to the flask.

-

Reaction: Heat the reaction mixture to a gentle reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and dilute with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.

Expected Yield:

Yields for this reaction are typically in the range of 80-90%, depending on the scale and specific conditions used.

Applications in Drug Development

This compound serves as a pivotal intermediate in the synthesis of several pharmaceutical agents. Its primary utility is demonstrated in the production of antitussive (cough suppressant) medications.[5] The nitrile functionality can be hydrolyzed to a carboxylic acid, which can then be esterified with an appropriate amino alcohol to generate the final active pharmaceutical ingredient.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. While its discovery is rooted in the fundamental principles of nitrile synthesis, its modern applications continue to be significant, particularly in the pharmaceutical industry. The robust and high-yielding synthetic protocol, coupled with its favorable chemical properties, ensures its continued importance as a key building block for the development of new and existing therapeutic agents. This guide provides a foundational understanding of this compound for researchers and professionals in the field.

References

Potential Research Areas for 1-Phenylcyclopentanecarbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylcyclopentanecarbonitrile and its derivatives represent a promising scaffold for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This technical guide explores potential research avenues for this class of compounds, focusing on their synthesis, pharmacological activities with an emphasis on N-methyl-D-aspartate (NMDA) receptor modulation, and analytical characterization. This document provides a comprehensive overview of synthetic methodologies, detailed experimental protocols for key assays, and quantitative structure-activity relationship (QSAR) insights to guide future drug discovery efforts.

Introduction

The this compound core structure offers a unique three-dimensional arrangement of a phenyl ring and a nitrile group on a cyclopentane scaffold. This structural motif is of significant interest in medicinal chemistry due to its potential to interact with various biological targets. The nitrile group can act as a key pharmacophoric element or be readily transformed into other functional groups, such as carboxylic acids or amines, allowing for the generation of diverse chemical libraries.[1] This versatility makes this compound derivatives attractive candidates for drug discovery programs targeting a range of therapeutic areas, most notably CNS disorders where modulation of NMDA receptor activity is a key therapeutic strategy.

Synthesis of this compound and its Derivatives

The synthesis of the this compound scaffold and its subsequent derivatization are critical steps in the exploration of its therapeutic potential.

Synthesis of the Core Scaffold

A common and efficient method for the synthesis of this compound involves the alkylation of phenylacetonitrile with 1,4-dibromobutane in the presence of a base.

Experimental Protocol: Synthesis of this compound

-

Materials: Phenylacetonitrile, 1,4-dibromobutane, sodium hydroxide (NaOH), dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a solution of phenylacetonitrile in DMSO, add a concentrated aqueous solution of NaOH.

-

Slowly add 1,4-dibromobutane to the reaction mixture, maintaining the temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

-

Synthesis of Derivatives

The nitrile group of this compound is a versatile handle for the synthesis of a wide array of derivatives.

-

Carboxylic Acid Derivatives: Hydrolysis of the nitrile group under acidic or basic conditions yields 1-phenylcyclopentanecarboxylic acid, a key intermediate for the synthesis of amides and esters.

-

Amine Derivatives: Reduction of the nitrile group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation affords the corresponding primary amine, (1-phenylcyclopentyl)methanamine.

-

Substituted Phenyl Derivatives: The phenyl ring can be functionalized using standard aromatic substitution reactions to introduce a variety of substituents, allowing for the exploration of structure-activity relationships. A procedure for the synthesis of 2,4-substituted 3-oxo-1-phenylcyclopentane-1-carboxylic acids has been developed.[2]

The following workflow illustrates a general strategy for the synthesis and diversification of this compound derivatives.

Pharmacological Activity: Focus on NMDA Receptor Modulation

Derivatives of the structurally related 1-phenylcyclopropanecarboxamide have shown potential as NMDA receptor antagonists. This suggests that this compound derivatives are promising candidates for the development of novel CNS drugs targeting the NMDA receptor. Overactivation of the NMDA receptor is implicated in a variety of neurological and psychiatric disorders, including epilepsy, chronic pain, depression, and neurodegenerative diseases.[3]

NMDA Receptor Antagonism

While specific data for this compound derivatives is limited, studies on analogous structures provide valuable insights. For instance, a series of biphenyl-based NMDA negative allosteric modulators have been synthesized and evaluated, with the lead compound exhibiting an IC50 of 50 nM.[4][5] This highlights the potential for potent NMDA receptor modulation with phenyl-cycloalkane scaffolds.

Table 1: NMDA Receptor Antagonist Activity of Biphenyl-Based Modulators

| Compound | R1 | R2 | R3 | IC50 (nM) |

| 10a | H | H | OH | 5000 |

| 10e | F | H | OH | 100 |

| 10f | Cl | H | OH | 50 |

| 10h | H | F | OH | 200 |

| 10i | H | Cl | OH | 80 |

| 10j | F | F | OH | 70 |

| Data adapted from a study on biphenyl-based NMDA negative allosteric modulators and is presented to illustrate the potential of related scaffolds.[4] |

Experimental Protocol: NMDA Receptor Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

-

Objective: To determine the inhibitory constant (Ki) of test compounds for the NMDA receptor.

-

Materials: Rat forebrain membrane homogenate (source of NMDA receptors), [³H]MK-801 (radioligand), glutamate, glycine, test compounds, HEPES buffer, GF/B glass fiber filters, scintillation cocktail.

-

Procedure:

-

Prepare suspensions of rat forebrain membrane homogenate in HEPES buffer.

-

Incubate the membrane suspension with a fixed concentration of [³H]MK-801, glutamate, and glycine, and varying concentrations of the test compound.

-

Incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific [³H]MK-801 binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Downstream Signaling Pathways

NMDA receptor activation triggers several downstream signaling cascades that are crucial for synaptic plasticity and cell survival. Antagonism of NMDA receptors can modulate these pathways, which is relevant for the therapeutic effects of these compounds. Key pathways include the Ras-ERK and PI3K-Akt pathways, which ultimately converge on the transcription factor CREB (cAMP response element-binding protein).[6][7] The modulation of CREB activity is a critical area of investigation for drugs targeting CNS disorders.[8]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are essential for understanding the relationship between the chemical structure of the this compound derivatives and their biological activity. By identifying key structural features that contribute to NMDA receptor antagonism, QSAR models can guide the design of more potent and selective compounds.

A general workflow for a QSAR study is outlined below.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the structure and purity of the synthesized this compound derivatives. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Analytical Techniques for Characterization

| Technique | Information Provided |

| ¹H and ¹³C NMR | Detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule.[9][10] |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation patterns for structural elucidation.[9][11] |

| Infrared (IR) Spectroscopy | Identification of functional groups, such as the nitrile (C≡N) stretch around 2240 cm⁻¹.[11] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of isomers. |

| Elemental Analysis | Determination of the elemental composition of the compound. |

Experimental Protocol: General NMR and MS Characterization

-

NMR Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process and analyze the spectra to confirm the expected chemical shifts, coupling constants, and integration values.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Analyze the sample using a mass spectrometer with an appropriate ionization technique (e.g., ESI, APCI).

-

Determine the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

-

Future Research Directions and Conclusion

The this compound scaffold holds significant promise for the development of novel CNS-active compounds. Future research in this area should focus on several key aspects:

-

Expansion of the Chemical Space: Synthesize a diverse library of derivatives by modifying the phenyl ring, the cyclopentane ring, and transforming the nitrile group into other functionalities.

-

In-depth Pharmacological Profiling: Screen the synthesized compounds against a panel of CNS targets, with a primary focus on different subtypes of the NMDA receptor to identify selective modulators.

-

In Vivo Efficacy Studies: Evaluate the most promising compounds in animal models of relevant CNS disorders, such as epilepsy, neuropathic pain, and depression.

-

ADMET Profiling: Assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to evaluate their drug-likeness.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C12H13N | CID 66168 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to 1-Phenylcyclopentanecarbonitrile in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction